molecular formula C20H17N3O4 B2366216 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034460-00-7

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2366216
CAS No.: 2034460-00-7
M. Wt: 363.373
InChI Key: WDEMDKLSCNKGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its distinctive structure and versatile properties. This compound belongs to a class of heterocyclic compounds, incorporating elements from both pyrrolopyridine and chromene frameworks, rendering it significant in various scientific research fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds with a pyrrolopyridine core have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Compounds targeting fgfrs typically work by binding to these receptors, leading to their dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This process results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The compound’s interaction with FGFRs affects several biochemical pathways. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

The compound’s low molecular weight, as suggested in the search results , could potentially contribute to its bioavailability.

Result of Action

The compound’s action on FGFRs can have significant molecular and cellular effects. For instance, inhibition of FGFRs can lead to reduced cell proliferation and induced apoptosis . In vitro, similar compounds have been shown to significantly inhibit the migration and invasion of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step synthetic protocols. The process often starts with the preparation of intermediate compounds, leveraging diverse organic reactions:

  • Initial Step: The construction of the pyrrolopyridine core, often starting from pyridine derivatives.

  • Intermediate Formation: Introduction of the chromene moiety through cyclization reactions, facilitated by acid or base catalysis.

  • Final Coupling: The coupling of the pyrrolopyridine intermediate with the chromene derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

On an industrial scale, the synthesis can be scaled up by optimizing reaction conditions to achieve higher yields and purity. This often involves:

  • Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

  • Catalysis: Employing homogeneous or heterogeneous catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is known to undergo various chemical reactions:

  • Oxidation: It can be oxidized to form corresponding N-oxides.

  • Reduction: Reduction reactions can yield amine derivatives.

  • Substitution: The compound is prone to nucleophilic substitution reactions at specific positions.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophiles like amines or thiols in the presence of bases.

Major Products Formed

Depending on the reaction, products can range from N-oxides to various substituted derivatives, which might have distinct properties and applications.

Scientific Research Applications

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

  • Chemistry: Utilized in synthetic organic chemistry as a building block for complex molecules.

  • Biology: Acts as a probe in studying biological pathways and interactions.

  • Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

  • Industry: Used in the development of materials with specific properties, such as fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-5(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

  • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(8H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Highlighting Uniqueness

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is distinguished by its specific structure, which confers unique properties like enhanced binding affinity to biological targets and improved stability under various conditions compared to its analogs.

There you go—a deep dive into the fascinating world of this compound. Quite the mouthful, but packed with interesting chemistry!

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-22-9-6-13-7-10-23(19(25)17(13)22)11-8-21-18(24)15-12-14-4-2-3-5-16(14)27-20(15)26/h2-7,9-10,12H,8,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEMDKLSCNKGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.